2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol is an organic compound with the molecular formula C10H12BrFO2 This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzyl group, which is further connected to a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with propane-1,3-diol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,3-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorobenzyl)propane-1,3-diol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxyl groups in the propane-1,3-diol moiety can form hydrogen bonds, further stabilizing the interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzyl alcohol
- 2-Bromo-4-fluorobenzyl chloride
- 2-Bromo-4-fluorobenzylamine
Uniqueness
2-(2-Bromo-4-fluorobenz
Properties
Molecular Formula |
C10H12BrFO2 |
---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
2-[(2-bromo-4-fluorophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrFO2/c11-10-4-9(12)2-1-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
InChI Key |
JQMWBXDXVBVXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.